molecular formula C17H19FN2O5S B2398984 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione CAS No. 2034530-18-0

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione

Cat. No.: B2398984
CAS No.: 2034530-18-0
M. Wt: 382.41
InChI Key: BYJMYMLHODXNQM-UHFFFAOYSA-N
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Description

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is a complex organic compound that features a thiazepane ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the multicomponent reaction involving β-ketoester, aldehydes, and substituted anilines in the presence of catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the thiazepane or piperidine rings.

Scientific Research Applications

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its interactions with biological molecules and potential as a drug candidate.

    Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic targets.

    Industry: It can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the thiazepane and piperidine rings contribute to its overall stability and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is unique due to its combination of a fluorophenyl group with a thiazepane and piperidine ring system. This unique structure may confer specific properties such as enhanced stability, binding affinity, and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione represents a novel class of thiazepane derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C17H18FN3O4SC_{17}H_{18}FN_3O_4S, with a molecular weight of approximately 379.4 g/mol . The structure includes a thiazepane ring, which contributes to its stability and reactivity, alongside a fluorophenyl group that may enhance its biological activity through improved lipophilicity and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and infectious diseases.

Potential Targets

  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown promising inhibitory effects against DHFR, an essential enzyme in folate metabolism critical for DNA synthesis and cellular proliferation .
  • Antimicrobial Activity : Compounds with similar thiazepane structures have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and highlights the significance of structural modifications on their efficacy:

Compound NameBiological ActivityIC50 (µM)Notes
4-Piperidine-based ThiosemicarbazonesDHFR Inhibition13.70 - 47.30Highest activity observed in derivative 5p
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxideAntimicrobialN/AExhibits broad-spectrum activity
Benzothiazepine DerivativesAnticonvulsantN/AStructural similarity to thiazepanes enhances bioactivity

Study 1: Inhibition of DHFR

A recent study evaluated a series of piperidine-based thiosemicarbazones for their inhibitory effects on DHFR. The results indicated that structural modifications significantly impacted the inhibitory potential, guiding further drug design efforts . The most potent derivative exhibited an IC50 value of 13.70 µM , indicating strong inhibition compared to standard drugs like Methotrexate.

Study 2: Antimicrobial Properties

Research into thiazepane derivatives has shown promising antimicrobial activity. For instance, compounds structurally related to 7-(2-fluorophenyl)-1,4-thiazepane have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests that the novel compound may also possess similar properties worth exploring.

Properties

IUPAC Name

4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S/c18-13-4-2-1-3-12(13)14-5-6-20(7-8-26(14,24)25)17(23)11-9-15(21)19-16(22)10-11/h1-4,11,14H,5-10H2,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJMYMLHODXNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC(=O)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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